Doramapimod hydrochloride

Kinase Selectivity Off-Target Profiling MAPK Signaling

Doramapimod hydrochloride (BIRB 796 HCl) is the definitive research tool for p38 MAPK pathway interrogation. Unlike generic inhibitors (SB203580) or isoform-selective alternatives (Pamapimod), it delivers picomolar p38α binding (Kd 0.1 nM), pan-isoform coverage (IC50: α/β/γ/δ = 38/65/200/520 nM), >330-fold selectivity over JNK2, and 55% oral bioavailability for in vivo pharmacology. This unique profile eliminates confounding off-target effects and enables deconvolution of isoform-specific functions. Choose Doramapimod HCl when experimental reproducibility and target attribution are non-negotiable.

Molecular Formula C31H38ClN5O3
Molecular Weight 564.1 g/mol
CAS No. 1283526-53-3
Cat. No. B8320540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramapimod hydrochloride
CAS1283526-53-3
Molecular FormulaC31H38ClN5O3
Molecular Weight564.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5.Cl
InChIInChI=1S/C31H37N5O3.ClH/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35;/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37);1H
InChIKeyWVPYACKQYUYZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramapimod Hydrochloride (CAS 1283526-53-3) Procurement Guide: p38 MAPK Inhibitor for Inflammation & Kinase Signaling Research


Doramapimod hydrochloride (also known as BIRB 796 hydrochloride) is a highly potent, orally bioavailable, and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway [1]. It belongs to the class of pyrazole-based urea compounds and functions by binding to both the ATP pocket and a novel allosteric site on p38 MAPK, thereby preventing both the kinetic activity and phosphorylation of the kinase [2]. Doramapimod is primarily employed as a research tool to investigate the role of p38 MAPK in inflammatory responses, cytokine production, and autoimmune disease models [3].

Why Doramapimod Hydrochloride (CAS 1283526-53-3) Is Not a Generic Substitute for Other p38 MAPK Inhibitors


Substituting doramapimod hydrochloride with a generic p38 MAPK inhibitor like SB203580 or even another clinical-stage p38 inhibitor (e.g., Losmapimod, Pamapimod) is not scientifically justified due to profound differences in binding kinetics, isoform selectivity profiles, and off-target liabilities [1]. While many p38 inhibitors share the same nominal target, their actual biological effects diverge significantly due to these critical molecular distinctions. The quantitative evidence presented below demonstrates that doramapimod's unique properties—its picomolar binding affinity for p38α, its pan-isoform inhibitory profile against p38γ/δ, its defined >330-fold selectivity over JNK2, and its oral bioavailability—define a specific and non-interchangeable research tool [2]. These differentiating factors directly impact experimental design, data interpretation, and the ability to replicate published findings, underscoring the need for precise compound selection [3].

Doramapimod Hydrochloride (CAS 1283526-53-3) Differentiated by Quantitative Evidence vs. Key p38 MAPK Comparators


Doramapimod vs. SB203580: 330-Fold Superior Selectivity Over JNK2 Minimizes Off-Target Signaling

Doramapimod demonstrates a markedly superior selectivity profile compared to the widely used p38 inhibitor SB203580 (Adezmapimod). While SB203580 exhibits an IC50 of 0.3-0.5 µM for p38 MAPK but also potently inhibits PKB/Akt phosphorylation (IC50 of 3-5 µM), doramapimod displays a 330-fold greater selectivity for p38 MAPK over JNK2 [1]. Furthermore, doramapimod shows insignificant inhibition against a broad panel of kinases including ERK-1, SYK, IKK2, ZAP-70, EGFR, HER2, PKA, and PKC isoforms . This level of selectivity is essential for accurately assigning biological effects to p38 MAPK inhibition.

Kinase Selectivity Off-Target Profiling MAPK Signaling

Doramapimod vs. Losmapimod and Pamapimod: Broader Isoform Inhibition Encompasses p38γ and p38δ

Unlike several other clinical-stage p38 inhibitors, doramapimod is a pan-p38 MAPK inhibitor with demonstrated potency against all four isoforms (α, β, γ, and δ) [1]. This contrasts sharply with Pamapimod, which has no reported activity against p38γ or p38δ . Losmapimod, while potent for p38α and p38β, does not have the same well-characterized pan-isoform inhibitory profile as doramapimod [2]. The ability to inhibit p38γ and p38δ, in addition to the more commonly targeted α and β isoforms, allows researchers to investigate isoform-specific functions and may be required for certain disease models where these isoforms play a key role.

Isoform Selectivity Kinase Inhibition Inflammation

Doramapimod vs. SB203580 and Pamapimod: Superior Functional Efficacy in Inhibiting Inflammatory Gene Expression

In a comparative study of p38 MAPK inhibitors on IL-1β-stimulated human chondrocytes, doramapimod (Birb 796) demonstrated significantly higher efficacy than both SB203580 and Pamapimod at inhibiting the expression of key inflammatory mediators, specifically COX-2 and MMP13 genes, as well as the release of prostaglandin E2 (PGE2) [1]. This demonstrates that doramapimod's superior molecular properties translate into enhanced functional outcomes in a physiologically relevant cellular model of inflammation, providing a clear advantage for ex vivo and in vitro studies focused on inflammatory gene regulation.

Functional Efficacy Inflammation Gene Expression

Doramapimod: Demonstrated Oral Bioavailability and In Vivo Efficacy in Preclinical Models

Doramapimod is an orally bioavailable compound, a critical feature that distinguishes it from many early tool compounds and enables its use in in vivo animal models [1]. Preclinical studies in rats demonstrate an oral bioavailability of 55% following a 10 mg/kg dose, achieving a peak plasma concentration (Cmax) of 2.3 µg/mL . This pharmacokinetic profile supports its observed in vivo efficacy, such as inhibiting 84% of TNF-α production in an LPS-stimulated mouse model and demonstrating therapeutic benefit in a mouse model of established collagen-induced arthritis . This combination of oral activity and in vivo validation is not uniformly present across all p38 MAPK inhibitors and is essential for translational research.

Pharmacokinetics In Vivo Efficacy Oral Bioavailability

Optimal Research and Industrial Applications for Doramapimod Hydrochloride (CAS 1283526-53-3) Based on Verified Differentiation


Target Validation and Pathway Dissection in MAPK Signaling

Due to its >330-fold selectivity for p38 MAPK over JNK2 and its minimal inhibition of a broad panel of other kinases, doramapimod hydrochloride is ideally suited for experiments requiring precise attribution of a phenotype to p38 MAPK inhibition. Use doramapimod over SB203580 when unambiguous target engagement is paramount to avoid confounding results from off-target activities like PKB/Akt inhibition [1].

In Vivo Preclinical Studies of Inflammation and Autoimmune Disease

The compound's 55% oral bioavailability in rats and demonstrated efficacy in established collagen-induced arthritis and LPS-induced TNF-α models make it a critical tool for in vivo pharmacology studies. Researchers can dose animals orally to achieve systemic p38 inhibition, a capability not offered by less bioavailable p38 inhibitors [2].

Investigating the Distinct Roles of p38 Isoforms (γ and δ)

In contrast to isoform-selective inhibitors like Pamapimod, which lack activity against p38γ and p38δ, doramapimod hydrochloride's pan-isoform inhibitory profile (IC50 values of 200 nM and 520 nM for p38γ and p38δ, respectively) enables the study of these less-characterized family members [3]. It can be used as a reference pan-inhibitor or in combination with α/β-selective compounds to deconvolute isoform-specific functions.

Suppression of the Senescence-Associated Secretory Phenotype (SASP)

Doramapimod's high selectivity and specificity, which are markedly improved compared to earlier tool compounds like SB203580, make it a preferred agent for studying p38-dependent mechanisms in cellular senescence [4]. Its use strengthens the evidence linking p38 MAPK to the SASP and provides a more reliable tool for investigating potential therapeutic interventions in aging-related pathologies.

Technical Documentation Hub

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